molecular formula C15H16N2O2 B4181823 5-methyl-N-(1,2,3,4-tetrahydro-1-naphthalenyl)-3-isoxazolecarboxamide

5-methyl-N-(1,2,3,4-tetrahydro-1-naphthalenyl)-3-isoxazolecarboxamide

Cat. No. B4181823
M. Wt: 256.30 g/mol
InChI Key: FVMBEUCSCSCUMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-methyl-N-(1,2,3,4-tetrahydro-1-naphthalenyl)-3-isoxazolecarboxamide is a synthetic compound that has shown promising results in scientific research. It is commonly referred to as a positive allosteric modulator of the metabotropic glutamate receptor subtype 5 (mGluR5).

Mechanism of Action

As a positive allosteric modulator of 5-methyl-N-(1,2,3,4-tetrahydro-1-naphthalenyl)-3-isoxazolecarboxamide, 5-methyl-N-(1,2,3,4-tetrahydro-1-naphthalenyl)-3-isoxazolecarboxamide enhances the activity of this receptor by binding to a site distinct from the glutamate binding site. This results in increased signaling through the 5-methyl-N-(1,2,3,4-tetrahydro-1-naphthalenyl)-3-isoxazolecarboxamide pathway, which has been implicated in various physiological and pathological processes in the brain.
Biochemical and Physiological Effects:
Studies have shown that 5-methyl-N-(1,2,3,4-tetrahydro-1-naphthalenyl)-3-isoxazolecarboxamide can modulate various neurotransmitter systems such as dopamine, serotonin, and GABA, which are involved in the regulation of mood, cognition, and reward. It has also been shown to enhance synaptic plasticity, which is important for learning and memory processes.

Advantages and Limitations for Lab Experiments

One advantage of using 5-methyl-N-(1,2,3,4-tetrahydro-1-naphthalenyl)-3-isoxazolecarboxamide in lab experiments is its specificity for 5-methyl-N-(1,2,3,4-tetrahydro-1-naphthalenyl)-3-isoxazolecarboxamide, which allows for targeted modulation of this receptor without affecting other glutamate receptors. However, one limitation is that it can be difficult to control the dose and duration of exposure to the compound, which may affect the interpretation of results.

Future Directions

There are several potential future directions for research on 5-methyl-N-(1,2,3,4-tetrahydro-1-naphthalenyl)-3-isoxazolecarboxamide. One area of interest is the development of more potent and selective modulators of 5-methyl-N-(1,2,3,4-tetrahydro-1-naphthalenyl)-3-isoxazolecarboxamide, which may have improved therapeutic efficacy and fewer side effects. Another direction is the investigation of the compound's effects on other neurotransmitter systems and brain regions, which may provide insights into its broader mechanisms of action. Additionally, studies on the compound's effects on neuroinflammation and oxidative stress may shed light on its potential as a neuroprotective agent.

Scientific Research Applications

5-methyl-N-(1,2,3,4-tetrahydro-1-naphthalenyl)-3-isoxazolecarboxamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders such as anxiety, depression, schizophrenia, and addiction. It has also shown promise in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

5-methyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O2/c1-10-9-14(17-19-10)15(18)16-13-8-4-6-11-5-2-3-7-12(11)13/h2-3,5,7,9,13H,4,6,8H2,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVMBEUCSCSCUMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)NC2CCCC3=CC=CC=C23
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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